2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a nitration reaction where 2-phenylimidazo[1,2-a]pyridine is treated with a nitrating mixture to introduce the nitro group . Another approach involves the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups introduced at specific positions on the molecule .
Scientific Research Applications
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices .
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit certain proteins, such as MARK4, which plays a role in cancer cell proliferation . The compound’s effects are mediated through its binding to these targets, leading to the disruption of critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the nitro and trifluoromethyl groups.
Imidazo[1,5-a]pyridine: Another class of imidazo compounds with different substitution patterns and properties.
Uniqueness
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C14H8F3N3O2 |
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Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-3-7-19-8-11(18-13(10)19)9-4-1-2-6-12(9)20(21)22/h1-8H |
InChI Key |
CVPCGVGRUAIDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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